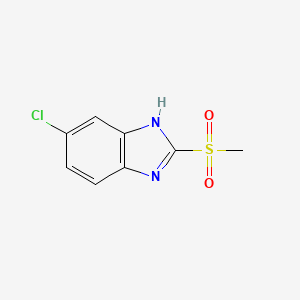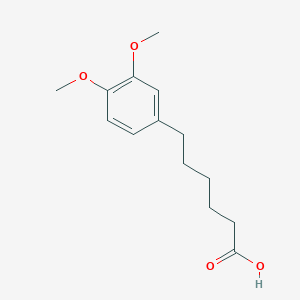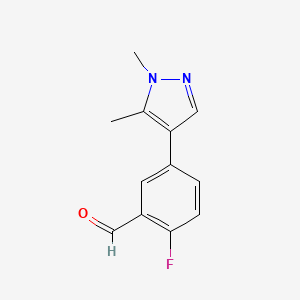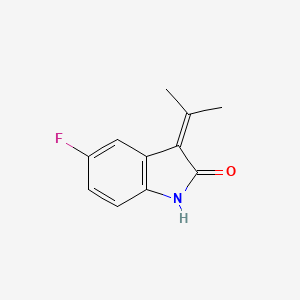![molecular formula C26H17F3N2O4 B8570326 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-](/img/structure/B8570326.png)
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a methoxy group, a methyl group, a phthalimido group, and a trifluoromethylphenoxy group attached to a quinoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methanol and methyl iodide.
Attachment of the Phthalimido Group: The phthalimido group can be introduced via a nucleophilic substitution reaction using phthalimide and a suitable leaving group.
Attachment of the Trifluoromethylphenoxy Group: The trifluoromethylphenoxy group can be attached through a nucleophilic aromatic substitution reaction using 3-trifluoromethylphenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phthalimido group can be reduced to form an amine group.
Substitution: The trifluoromethylphenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 6-hydroxy-4-methyl-8-phthalimido-5-(3-trifluoromethylphenoxy)quinoline.
Reduction: Formation of 6-methoxy-4-methyl-8-amino-5-(3-trifluoromethylphenoxy)quinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimalarial agent due to its structural similarity to known antimalarial compounds.
Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- involves its interaction with specific molecular targets and pathways. For example, as an antimalarial agent, it may inhibit the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and parasite death. Additionally, its trifluoromethylphenoxy group may enhance its binding affinity to target proteins, increasing its potency.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Methoxy-4-methyl-8-(4-phthalimido-1-methylbutyl)amino-5-(3-trifluoromethylphenoxy)quinoline
- 4-Methyl-5-(3-trifluoromethylphenoxy)-6-methoxy-8-(aminoalkylamino)quinolines
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]-8-quinolinyl]- is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its phthalimido group, in particular, may enhance its stability and bioavailability compared to similar compounds.
Eigenschaften
Molekularformel |
C26H17F3N2O4 |
|---|---|
Molekulargewicht |
478.4 g/mol |
IUPAC-Name |
2-[6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C26H17F3N2O4/c1-14-10-11-30-22-19(31-24(32)17-8-3-4-9-18(17)25(31)33)13-20(34-2)23(21(14)22)35-16-7-5-6-15(12-16)26(27,28)29/h3-13H,1-2H3 |
InChI-Schlüssel |
PYMFIJOHFMRKHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N3C(=O)C4=CC=CC=C4C3=O)OC)OC5=CC=CC(=C5)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,6-Dimethylphenyl)oxy]-3-pyridinamine](/img/structure/B8570277.png)



![N-(5-Iodo-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide](/img/structure/B8570319.png)





![4-(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)thiazol-2-amine](/img/structure/B8570358.png)

